molecular formula C20H34O5 B14807389 (E)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

(E)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

Cat. No.: B14807389
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-FFDJJYGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)-, also known as prostaglandin F2α, is a naturally occurring prostaglandin. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This compound is particularly significant in various biological processes, including the induction of labor and regulation of the reproductive system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- involves several steps, starting from simpler organic moleculesThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound is carried out under Good Manufacturing Practice (GMP) conditions to ensure high purity and consistency. The process involves large-scale synthesis using advanced chemical reactors and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired product but generally involve controlled temperature and pressure settings .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- has numerous scientific research applications:

    Chemistry: Used as a reference compound in the study of prostaglandins and their derivatives.

    Biology: Plays a role in understanding the mechanisms of hormone action and signal transduction.

    Medicine: Used in the induction of labor and the treatment of certain reproductive disorders.

    Industry: Employed in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- involves binding to specific prostaglandin receptors on the surface of target cells. This binding triggers a cascade of intracellular events, leading to the desired physiological response. The molecular targets include various enzymes and signaling pathways involved in inflammation, smooth muscle contraction, and other processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5Z,8b,9a,11a,13E,15R)- is unique due to its specific hydroxylation pattern and its role in reproductive physiology. Its ability to induce labor and regulate the menstrual cycle sets it apart from other prostaglandins .

Properties

Molecular Formula

C20H34O5

Molecular Weight

354.5 g/mol

IUPAC Name

(E)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17-,18+,19-/m1/s1

InChI Key

PXGPLTODNUVGFL-FFDJJYGGSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1C/C=C/CCCC(=O)O)O)O)O

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O

Origin of Product

United States

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